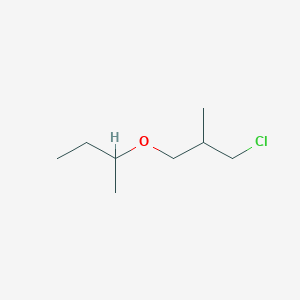
2-(3-Chloro-2-methylpropoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropoxy)butane typically involves the reaction of 3-chloro-2-methylpropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(3-Chloro-2-methylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
科学的研究の応用
2-(3-Chloro-2-methylpropoxy)butane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving the interaction of chlorinated ethers with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-Chloro-2-methylpropoxy)butane involves its interaction with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This facilitates substitution and elimination reactions, leading to the formation of various products .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-methylbutane
- 2-Chloro-2-methylbutane
- 3-Chloro-2-methylbutane
Comparison
Compared to its similar compounds, 2-(3-Chloro-2-methylpropoxy)butane is unique due to the presence of an ether linkage, which imparts different chemical reactivity and physical properties. The ether linkage can influence the compound’s solubility, boiling point, and reactivity in comparison to other chlorinated butanes .
特性
分子式 |
C8H17ClO |
|---|---|
分子量 |
164.67 g/mol |
IUPAC名 |
1-butan-2-yloxy-3-chloro-2-methylpropane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
CDXBBMRTZMPZCT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OCC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
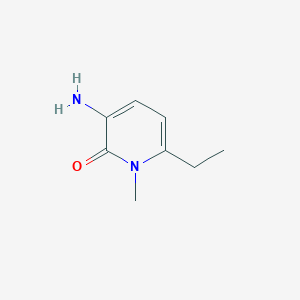
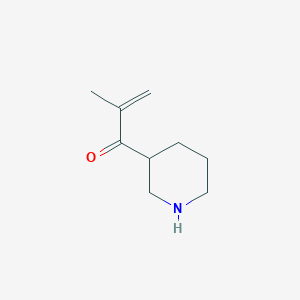
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)

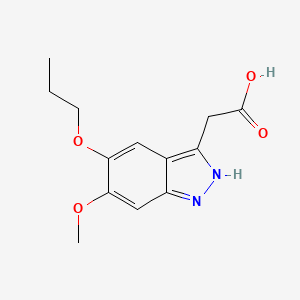
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
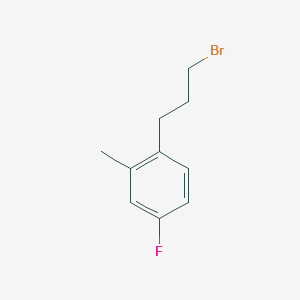
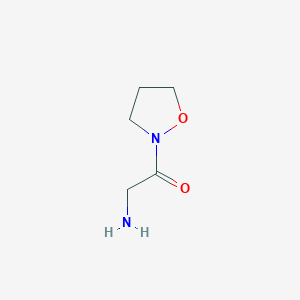

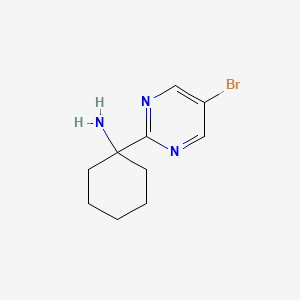
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
